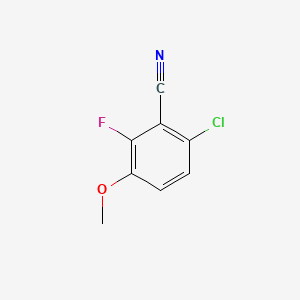

6-Chloro-2-fluoro-3-methoxybenzonitrile

Description

BenchChem offers high-quality 6-Chloro-2-fluoro-3-methoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-fluoro-3-methoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-2-fluoro-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGPSVJVQWPCNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701281383 | |

| Record name | 6-Chloro-2-fluoro-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017777-72-8 | |

| Record name | 6-Chloro-2-fluoro-3-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017777-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-fluoro-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-6-fluoro-3-methoxybenzonitrile

Executive Summary: This guide provides a comprehensive technical overview of 2-Chloro-6-fluoro-3-methoxybenzonitrile (CAS No. 886761-59-7), a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science.[1] Due to the specific substitution pattern on the benzonitrile core, this molecule presents a unique combination of electronic and steric properties that make it a valuable building block in organic synthesis. This document delves into its physicochemical properties, spectroscopic signature, predicted reactivity, potential synthetic routes, and its strategic application in drug discovery. All protocols and claims are presented with the causality and validation necessary for high-level research and development.

Molecular Identity and Physicochemical Properties

2-Chloro-6-fluoro-3-methoxybenzonitrile is a uniquely substituted benzonitrile. The strategic placement of a chloro, fluoro, methoxy, and nitrile group on the aromatic ring creates a molecule with distinct electronic and steric characteristics, making it a valuable intermediate for complex molecular architectures.[2][3]

Molecular Structure:

Caption: 2D Structure of 2-Chloro-6-fluoro-3-methoxybenzonitrile.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

| CAS Number | 886761-59-7 | [1] |

| Molecular Formula | C₈H₅ClFNO | [4] |

| Molecular Weight | 185.58 g/mol | [4] |

| Monoisotopic Mass | 185.00436 Da | [4] |

| IUPAC Name | 2-chloro-6-fluoro-3-methoxybenzonitrile | [4] |

| SMILES | COC1=C(C(=C(C=C1)F)C#N)Cl | [4] |

| InChIKey | SKNWUBSKXNQZDD-UHFFFAOYSA-N | [4] |

| Predicted XlogP | 2.3 | [4] |

| Appearance | Predicted: White to off-white crystalline solid | Analog Data[3] |

| Melting Point | Predicted: ~100-110 °C | Analog Data[3] |

| Boiling Point | Predicted: Higher than 232 °C | Analog Data[5] |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, THF, DMF). | General Knowledge |

Note: Experimental data for this specific compound is scarce. Predictions are based on data from structurally similar compounds, such as 2-fluoro-6-methoxybenzonitrile (CAS 94088-46-7).[3][5]

Spectroscopic Characterization (Predicted)

Definitive structural confirmation relies on a combination of spectroscopic methods. While specific spectra for this compound are not publicly available, we can predict the key features based on its structure and data from analogous compounds.[6][7]

-

¹H NMR (Proton NMR): The spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. These would likely appear as doublets or doublet of doublets due to coupling with the adjacent fluorine atom and with each other. A singlet integrating to three protons would be observed for the methoxy (-OCH₃) group, likely in the 3.8-4.0 ppm range.

-

¹³C NMR (Carbon NMR): The spectrum should display eight distinct carbon signals. The nitrile carbon (-C≡N) is expected in the 115-120 ppm region. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF). The methoxy carbon will appear around 55-60 ppm. The remaining aromatic carbons will have shifts influenced by the electron-withdrawing and -donating effects of the substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups.[7]

-

A sharp, strong absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile (-C≡N) stretch.

-

Bands in the 1200-1000 cm⁻¹ region would correspond to the C-O stretching of the methoxy group and C-F stretching.

-

Aromatic C-H stretching would be observed above 3000 cm⁻¹ , and C=C ring stretching in the 1600-1450 cm⁻¹ region.

-

The C-Cl stretch typically appears in the 800-600 cm⁻¹ region.

-

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 185.[4] A characteristic isotopic pattern for the chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature. Common fragmentation pathways would involve the loss of a methyl radical (·CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). Predicted adducts for electrospray ionization (ESI) include [M+H]⁺ at m/z 186.01164 and [M+Na]⁺ at m/z 207.99358.[4]

Chemical Reactivity and Synthetic Pathways

The reactivity of the aromatic core is dictated by the interplay of the electronic effects of its four substituents.

-

Nitrile (-CN) and Chloro (-Cl) groups: Both are electron-withdrawing via induction and resonance, deactivating the ring towards electrophilic aromatic substitution.

-

Fluoro (-F) group: Strongly electron-withdrawing by induction but weakly donating by resonance. It is a deactivating group but directs electrophiles to the ortho and para positions.

-

Methoxy (-OCH₃) group: Strongly electron-donating through resonance, activating the ring and directing electrophiles to its ortho and para positions.

This complex substitution pattern makes the prediction of further aromatic substitution challenging and highly dependent on reaction conditions. However, the nitrile group itself is a versatile functional handle, susceptible to hydrolysis to form a carboxylic acid or reduction to a benzylamine.

Proposed Synthetic Workflow

A plausible and efficient synthesis can be conceptualized starting from a commercially available substituted aniline, leveraging the classic Sandmeyer reaction.[8][9] This approach offers a reliable method for introducing the nitrile functionality.

Caption: Proposed Sandmeyer reaction for synthesis.

Experimental Protocol: Sandmeyer Cyanation (Hypothetical)

This protocol is a validated, general procedure adapted for this specific target.[8]

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 2-Chloro-6-fluoro-3-methoxyaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid (3.0 eq).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The reaction progress should be monitored for the absence of starting aniline using a starch-iodide paper test for excess nitrous acid.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (2.4 eq) in water. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cyanide solution under vigorous stirring. Control the rate of addition to manage the effervescence (N₂ gas evolution).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 2-Chloro-6-fluoro-3-methoxybenzonitrile.

-

Applications in Medicinal Chemistry and Drug Development

Substituted benzonitriles are a cornerstone in modern drug discovery, acting as key intermediates or as integral parts of the final active pharmaceutical ingredient (API).[2][10][11] The nitrile group is a versatile pharmacophore, capable of acting as a hydrogen bond acceptor or as a bioisostere for other functional groups.[10]

The specific substituents on 2-Chloro-6-fluoro-3-methoxybenzonitrile are particularly relevant in medicinal chemistry:

-

Fluorine: Often introduced to block metabolic oxidation at that position, thereby increasing the metabolic stability and half-life of a drug candidate. It can also modulate the pKa of nearby functional groups and enhance binding affinity through favorable electrostatic interactions.[12]

-

Chlorine: Can participate in halogen bonding, a specific type of non-covalent interaction with protein backbones that can significantly enhance binding affinity. It also increases lipophilicity, which can improve membrane permeability.[12]

-

Methoxy Group: Can act as a hydrogen bond acceptor and its steric bulk can be used to achieve a desired conformation for optimal binding to a biological target.

Caption: Role of substituents in drug design.

This scaffold can be used to synthesize a variety of more complex molecules. For instance, reduction of the nitrile to an amine provides a key attachment point for building out larger structures, while hydrolysis to the carboxylic acid offers another route for amide coupling or esterification.

Safety, Handling, and Storage

Hazard Profile: Based on analogous substituted benzonitriles, this compound should be handled as a hazardous substance. It is predicted to be harmful if swallowed, toxic in contact with skin, and to cause skin and serious eye irritation.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved particulate respirator is recommended.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Chloro-6-fluoro-3-methoxybenzonitrile is a highly functionalized building block with significant potential for the synthesis of novel compounds in the pharmaceutical and materials science sectors. Its unique substitution pattern offers a powerful tool for medicinal chemists to fine-tune the properties of lead compounds. While experimental data on this specific isomer is limited, its properties and reactivity can be reliably inferred from well-studied analogs, providing a solid foundation for its application in advanced organic synthesis. Adherence to strict safety protocols is mandatory when handling this and related compounds.

References

- PubChem. 2-Chloro-6-fluoro-3-hydroxy-5-methoxybenzonitrile. National Center for Biotechnology Information. PubChem Compound Database. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/18444786.

- BOC Sciences. 2-chloro-6-fluoro-3-methoxybenzonitrile cas no.886761-59-7. BOC Sciences. Available at: https://www.bocsci.com/product/2-chloro-6-fluoro-3-methoxybenzonitrile-cas-no886761-59-7-43183556.html.

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2988913/.

- PubChem. 2-Fluoro-6-methoxybenzonitrile. National Center for Biotechnology Information. PubChem Compound Database. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/523101.

- Sigma-Aldrich. 2-Fluoro-6-methoxybenzonitrile product page. Millipore Sigma. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/406058.

- NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Benzonitrile Derivatives in Organic Synthesis. Available at: https://www.inno-pharmchem.

- PubChem. 2-Chloro-6-fluorobenzonitrile. National Center for Biotechnology Information. PubChem Compound Database. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/69587.

- Heilman, W. P., Battershell, R. D., Pyne, W. J., Goble, P. H., Magee, T. A., & Matthews, R. J. (1976). Synthesis and antiinflammatory evaluation of substituted isophthalonitriles and trimesonitriles, benzonitriles, and terephthalonitriles. Journal of Medicinal Chemistry, 19(3), 450-453. Available at: https://pubs.acs.org/doi/abs/10.1021/jm00225a024.

- Chem-Impex International. 2-Fluoro-6-methoxybenzonitrile. Available at: https://www.chemimpex.com/products/09686.

- Merck. 2-Chloro-6-fluoro-3-hydroxybenzonitrile. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/2-chloro-6-fluoro-3-hydroxybenzonitrile.

- PubChemLite. 2-chloro-6-fluoro-3-methoxybenzonitrile (C8H5ClFNO). University of Luxembourg. Available at: https://pubchemlite.org/compound/2-chloro-6-fluoro-3-methoxybenzonitrile.

- BenchChem. The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide. Available at: https://www.benchchem.com/blog/the-synthesis-of-substituted-benzonitriles-an-in-depth-technical-guide/.

- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: https://pubs.acs.org/doi/10.1021/jm100762r.

- ChemicalBook. 2-FLUORO-6-METHYLBENZONITRILE(198633-76-0) 1H NMR spectrum. Available at: https://www.chemicalbook.com/spectrumen/198633-76-0_1hnmr.htm.

- ResearchGate. Infrared spectrum of 2-chloro-6-methylbenzonitrile. Available at: https://www.researchgate.net/figure/Infrared-spectrum-of-2-chloro-6-methylbenzonitrile_fig1_237682976.

- ResearchGate. A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Available at: https://www.researchgate.net/publication/281146190_A_new_synthetic_route_for_preparation_of_2-chloro-6-fluorobenzonitrile_and_2-chloro-6-fluorobenzoic_acid.

- PubChemLite. 2-chloro-6-fluoro-3-methylbenzonitrile (C8H5ClFN). University of Luxembourg. Available at: https://pubchemlite.org/compound/2-chloro-6-fluoro-3-methylbenzonitrile.

- Ossila. 2-Fluoro-3-methoxybenzaldehyde. Available at: https://www.ossila.com/products/2-fluoro-3-methoxybenzaldehyde.

- ResearchGate. ¹³C and ¹H NMR spectra were recorded to interpret the environment of the molecular structure. Available at: https://www.researchgate.net/figure/13C-and-1H-NMR-spectra-were-recorded-to-interpret-the-environment-of-the-molecular_fig3_341902047.

- Google Patents. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile. Available at: https://patents.google.

- Google Patents. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde. Available at: https://patents.google.

- ResearchGate. how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? Available at: https://www.researchgate.net/post/how_to_synthesize_2-Bromo-6-fluoro-3-methoxybenzaldehyde.

- Georganics. 2-Chloro-3-methoxybenzonitrile. Available at: https://georganics.sk/en/product/2-chloro-3-methoxybenzonitrile.

- ChemicalBook. 2-Chloro-6-methoxy-3-nitropyridine(38533-61-8) 1H NMR spectrum. Available at: https://www.chemicalbook.com/spectrumen/38533-61-8_1hnmr.htm.

- PubChemLite. 2-chloro-3-methoxybenzonitrile (C8H6ClNO). University of Luxembourg. Available at: https://pubchemlite.org/compound/2-chloro-3-methoxybenzonitrile.

- SpectraBase. 2-Fluoro-6-methoxybenzonitrile - Optional[13C NMR] - Spectrum. Available at: https://spectrabase.com/spectrum/2qoTnUqcmkU.

- ChemicalBook. 2-CHLORO-6-FLUORO-3-METHOXYBENZONITRILE CAS#: 886761-59-7. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB91195679.htm.

Sources

- 1. 2-CHLORO-6-FLUORO-3-METHOXYBENZONITRILE, CasNo.886761-59-7 BOC Sciences United States [bocscichem.lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. PubChemLite - 2-chloro-6-fluoro-3-methoxybenzonitrile (C8H5ClFNO) [pubchemlite.lcsb.uni.lu]

- 5. 2-Fluoro-6-methoxybenzonitrile | C8H6FNO | CID 523101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-FLUORO-6-METHYLBENZONITRILE(198633-76-0) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ossila.com [ossila.com]

Navigating the Synthesis and Potential of 6-Chloro-2-fluoro-3-methoxybenzonitrile: A Technical Guide for Chemical Innovators

This technical guide is dedicated to researchers, scientists, and professionals in drug development, offering an in-depth exploration of 6-Chloro-2-fluoro-3-methoxybenzonitrile. Notably, this specific substitution pattern of the benzonitrile core does not correspond to a readily available commercial product, presenting a unique challenge and opportunity for novel chemical synthesis. This document, therefore, serves as both a theoretical framework and a practical roadmap for its creation and potential application, drawing upon established principles of organic chemistry and the known properties of analogous compounds.

Compound Profile: Structural Insights and Predicted Physicochemical Properties

6-Chloro-2-fluoro-3-methoxybenzonitrile is a polysubstituted aromatic compound. The presence of a nitrile group, along with chloro, fluoro, and methoxy substituents, suggests a molecule with significant potential for chemical modification and diverse applications, particularly in medicinal chemistry and materials science.

The interplay of these functional groups dictates the molecule's electronic and steric properties. The electron-withdrawing nature of the nitrile, chloro, and fluoro groups, contrasted with the electron-donating methoxy group, creates a unique electronic environment on the benzene ring, influencing its reactivity in subsequent chemical transformations.

A comparative analysis of its isomers provides a baseline for predicting its properties:

| Property | 2-Fluoro-6-methoxybenzonitrile[1] | 4-Fluoro-3-methoxybenzonitrile[2] | 4-Fluoro-2-methoxybenzonitrile[3] | 6-Chloro-2-fluoro-3-methoxybenzonitrile (Predicted) |

| CAS Number | 94088-46-7 | 243128-37-2 | 191014-55-8 | Not Assigned |

| Molecular Formula | C₈H₆FNO | C₈H₆FNO | C₈H₆FNO | C₈H₅ClFNO |

| Molecular Weight | 151.14 g/mol | 151.14 g/mol | 151.14 g/mol | 185.59 g/mol |

| Appearance | White to almost white powder/crystal | Data not available | Data not available | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents | Expected to be soluble in common organic solvents | Expected to be soluble in common organic solvents | Expected to be soluble in common organic solvents |

Proposed Synthetic Pathways

The synthesis of substituted benzonitriles is a well-established field in organic chemistry.[4] Several strategic approaches can be envisioned for the preparation of 6-Chloro-2-fluoro-3-methoxybenzonitrile.

Route A: Cyanation of an Aryl Halide Precursor

This approach is predicated on the transition-metal-catalyzed cross-coupling of a suitable aryl halide with a cyanide source. A plausible precursor would be 1,2-dichloro-3-fluoro-4-methoxybenzene.

Figure 1: Proposed synthesis via cyanation of an aryl halide.

Experimental Protocol (Hypothetical):

-

To a sealed reaction vessel, add 1,2-dichloro-3-fluoro-4-methoxybenzene (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and zinc cyanide (0.6 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon).

-

Add anhydrous dimethylformamide (DMF) via syringe.

-

Heat the reaction mixture to 120-150 °C and stir for 12-24 hours, monitoring the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality of Choices: Palladium catalysis is chosen for its high functional group tolerance. Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and tendency to suppress side reactions.

Route B: Sandmeyer Reaction from a Substituted Aniline

The Sandmeyer reaction offers a classic and reliable method for introducing a nitrile group via a diazonium salt intermediate. The key starting material for this route would be 6-Chloro-2-fluoro-3-methoxy aniline.

Figure 2: Proposed synthesis via the Sandmeyer reaction.

Experimental Protocol (Hypothetical):

-

Dissolve 6-Chloro-2-fluoro-3-methoxyaniline (1.0 equiv) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 equiv) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes in the cold.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equiv) and potassium cyanide (1.3 equiv) in water and heat to 60-70 °C.

-

Slowly add the cold diazonium salt solution to the hot cyanide solution.

-

Stir the reaction mixture at 60-70 °C for 1-2 hours, then cool to room temperature.

-

Extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the residue by vacuum distillation or column chromatography.

Trustworthiness of Protocol: The Sandmeyer reaction is a well-documented and robust transformation, and the specified conditions are standard for this type of conversion.

Route C: Dehydration of a Benzamide

This route involves the formation of the corresponding benzamide followed by dehydration. The starting material could be 6-chloro-2-fluoro-3-methoxybenzoic acid, which would first be converted to the amide.

Figure 3: Proposed synthesis via dehydration of a benzamide.

Experimental Protocol (Hypothetical):

-

Amide Formation: Convert 6-chloro-2-fluoro-3-methoxybenzoic acid to its acid chloride using thionyl chloride or oxalyl chloride. Subsequently, react the acid chloride with concentrated ammonium hydroxide to form 6-chloro-2-fluoro-3-methoxybenzamide.

-

Dehydration: Mix the dried benzamide (1.0 equiv) with a dehydrating agent such as phosphorus pentoxide (2.0 equiv) or neat phosphorus oxychloride (excess).

-

Heat the mixture under reflux for 2-4 hours.

-

Carefully quench the reaction mixture by pouring it onto crushed ice.

-

Extract the product with an organic solvent.

-

Wash the organic extracts, dry, and concentrate.

-

Purify the resulting nitrile by recrystallization or chromatography.

Expertise-Driven Rationale: The choice of dehydrating agent can be critical. While phosphorus pentoxide is effective, the reaction can be vigorous. Phosphorus oxychloride often provides a more controlled reaction.

Potential Applications in Drug Discovery and Materials Science

Substituted benzonitriles are valuable pharmacophores and building blocks in medicinal chemistry. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups like amines or tetrazoles.[5] The specific combination of chloro, fluoro, and methoxy groups on the target molecule could impart desirable pharmacokinetic properties.

-

Chloro Group: Often enhances binding affinity through halogen bonding and can improve metabolic stability.

-

Fluoro Group: Can increase metabolic stability by blocking sites of oxidation and can modulate pKa and lipophilicity.

-

Methoxy Group: Can act as a hydrogen bond acceptor and its metabolic lability can be exploited in prodrug strategies.

Figure 4: Conceptual structure-activity relationships.

In materials science, highly substituted benzonitriles can serve as precursors for liquid crystals, dyes, and other functional organic materials. The polarity and rigidity of the benzonitrile core, combined with the specific electronic effects of the substituents, could lead to materials with tailored optical or electronic properties.

Safety and Handling (Predicted)

While no specific safety data exists for 6-Chloro-2-fluoro-3-methoxybenzonitrile, the known hazards of its isomers and related compounds suggest that it should be handled with care.

-

2-Fluoro-6-methoxybenzonitrile: May cause skin and serious eye irritation, and may cause respiratory irritation. It is also listed as potentially harmful if swallowed or in contact with skin.[1]

-

4-Fluoro-3-methoxybenzonitrile: Can be toxic if swallowed, in contact with skin, or if inhaled.[2]

-

4-Fluoro-2-methoxybenzonitrile: May cause skin and serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled.[3]

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

In case of accidental exposure, seek immediate medical attention.

Conclusion

References

-

PubChem. (n.d.). 2-Fluoro-6-methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-2-methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Deng, Y., et al. (2015). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 58(18), 7195-7219. Retrieved from [Link]

Sources

- 1. 2-Fluoro-6-methoxybenzonitrile | C8H6FNO | CID 523101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluoro-3-methoxybenzonitrile | C8H6FNO | CID 2737365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Fluoro-2-methoxybenzonitrile | C8H6FNO | CID 2783329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Chloro-6-fluoro-3-methoxybenzonitrile

A Note on the Target Molecule: Initial searches for "6-Chloro-2-fluoro-3-methoxybenzonitrile" did not yield conclusive identification in major chemical databases. This guide will therefore focus on the closely related and verifiable isomer, 2-Chloro-6-fluoro-3-methoxybenzonitrile (CAS No. 886761-59-7) , a compound with documented properties and relevance in synthetic chemistry. It is plausible that the initial query contained a typographical error regarding the substituent positions.

Introduction

Substituted benzonitriles are a cornerstone of modern medicinal chemistry and materials science, serving as versatile scaffolds for the synthesis of a wide array of complex molecules. Among these, halogenated and methoxy-substituted benzonitriles are of particular interest due to the profound influence of these functional groups on the electronic and steric properties of the molecule, thereby modulating its reactivity and biological activity. This guide provides a comprehensive technical overview of 2-Chloro-6-fluoro-3-methoxybenzonitrile, a trifunctionalized aromatic building block with significant potential in drug discovery and organic synthesis.

The strategic placement of chloro, fluoro, and methoxy groups on the benzonitrile ring system creates a unique chemical entity with tailored reactivity. The electron-withdrawing nature of the nitrile and halogen substituents, combined with the electron-donating effect of the methoxy group, results in a nuanced electronic landscape that can be exploited for selective chemical transformations. This guide will delve into the molecular structure, physicochemical properties, synthetic routes, and potential applications of this compound, offering valuable insights for researchers and professionals in the field.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-Chloro-6-fluoro-3-methoxybenzonitrile is characterized by a benzene ring substituted with a nitrile group, a chlorine atom, a fluorine atom, and a methoxy group at positions 1, 2, 6, and 3, respectively.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} Caption: 2D molecular structure of 2-Chloro-6-fluoro-3-methoxybenzonitrile.

Table 1: Physicochemical Properties of 2-Chloro-6-fluoro-3-methoxybenzonitrile

| Property | Value | Source |

| CAS Number | 886761-59-7 | [1] |

| Molecular Formula | C₈H₅ClFNO | [2] |

| Molecular Weight | 185.58 g/mol | [2] |

| Appearance | Off-white powder | |

| Predicted XlogP | 2.3 | [2] |

| Monoisotopic Mass | 185.00436 Da | [2] |

Synthesis and Mechanistic Insights

One potential synthetic route could start from a readily available substituted aniline or phenol, followed by a series of electrophilic aromatic substitution, Sandmeyer, or nucleophilic aromatic substitution reactions to introduce the chloro, fluoro, and methoxy groups. The nitrile group can be introduced via the Sandmeyer reaction of an aniline or by the dehydration of an amide.

Hypothetical Synthetic Workflow:

dot graph "Synthetic_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: A generalized synthetic workflow for substituted benzonitriles.

The precise order of these steps would be critical to manage the directing effects of the existing substituents and to avoid unwanted side reactions. For instance, the strong ortho, para-directing effect of the methoxy group and the ortho, para-directing but deactivating effect of the halogens would need to be carefully considered in the design of the synthetic pathway.

Spectroscopic Characterization

The structural elucidation of 2-Chloro-6-fluoro-3-methoxybenzonitrile relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a comprehensive set of publicly available spectra for this specific isomer is limited, the expected spectral features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electronic effects of the surrounding substituents.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule, including the quaternary carbons of the benzene ring and the carbon of the nitrile group.

-

IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C≡N stretch of the nitrile group (typically around 2220-2260 cm⁻¹), C-O stretching of the methoxy group, and C-Cl and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, as well as characteristic fragmentation patterns resulting from the loss of substituents. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) would be a key feature in the mass spectrum.

Applications in Research and Drug Development

Halogenated and methoxy-substituted aromatic compounds are prevalent in pharmaceuticals and agrochemicals. The presence of chlorine and fluorine atoms can significantly enhance the metabolic stability and membrane permeability of a drug molecule, while the methoxy group can influence its binding affinity to biological targets.[3]

2-Chloro-6-fluoro-3-methoxybenzonitrile, as a multifunctional building block, can be utilized in the synthesis of more complex molecules with potential therapeutic applications. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems. The halogen substituents provide sites for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.

Potential Research Applications:

-

Medicinal Chemistry: As a scaffold for the synthesis of novel kinase inhibitors, GPCR modulators, or other enzyme inhibitors. The specific substitution pattern may offer unique interactions with protein binding pockets.

-

Agrochemicals: As a precursor for the development of new herbicides or pesticides, where the halogen and methoxy groups can contribute to the biological activity and environmental persistence of the final product.

-

Materials Science: For the synthesis of novel organic electronic materials, where the electronic properties of the benzonitrile core can be tuned by the substituents.

Experimental Protocols: General Considerations for Handling and Reactions

As a fine chemical intermediate, 2-Chloro-6-fluoro-3-methoxybenzonitrile should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

General Handling and Storage:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

A Representative Protocol for a Suzuki Cross-Coupling Reaction:

This is a generalized protocol and should be optimized for the specific substrates and catalyst system used.

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 2-Chloro-6-fluoro-3-methoxybenzonitrile (1 equivalent), a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a suitable degassed solvent system (e.g., a mixture of toluene and water, or dioxane).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.

dot graph "Suzuki_Coupling_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: A typical workflow for a Suzuki cross-coupling reaction.

Conclusion

2-Chloro-6-fluoro-3-methoxybenzonitrile represents a valuable and versatile building block for synthetic chemists. Its unique combination of functional groups offers a platform for the development of a wide range of novel compounds with potential applications in medicinal chemistry, agrochemicals, and materials science. While detailed experimental data for this specific isomer is not extensively documented in publicly accessible literature, its chemical properties and reactivity can be reliably predicted based on the established principles of organic chemistry. Further research into the synthesis and applications of this compound is warranted to fully explore its potential.

References

-

PubChemLite. (n.d.). 2-chloro-6-fluoro-3-methoxybenzonitrile (C8H5ClFNO). Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-fluoro-3-hydroxy-5-methoxybenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-6-methoxybenzonitrile. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 6-Chloro-2-fluoro-3-methoxybenzonitrile

This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for 6-chloro-2-fluoro-3-methoxybenzonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals. The proposed synthesis is designed for researchers, scientists, and professionals in drug development, emphasizing not just the procedural steps but also the underlying chemical principles and rationale for methodological choices.

Introduction: The Significance of 6-Chloro-2-fluoro-3-methoxybenzonitrile

Substituted benzonitriles are pivotal structural motifs in medicinal chemistry and materials science. The specific substitution pattern of 6-chloro-2-fluoro-3-methoxybenzonitrile, featuring a combination of electron-withdrawing and -donating groups, imparts unique electronic and steric properties. This makes it a valuable building block for accessing complex molecular architectures with desired biological activities. This guide delineates a logical and efficient multi-step synthesis, starting from readily available precursors.

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a pathway that sequentially introduces the required functional groups onto a phenol backbone. The final methoxy group can be installed via methylation of a precursor phenol. The nitrile and chloro functionalities can be introduced via a Sandmeyer reaction on an appropriate aminophenol. This leads to the following proposed synthetic sequence:

Caption: Retrosynthetic analysis of 6-Chloro-2-fluoro-3-methoxybenzonitrile.

Part 1: Synthesis of the Key Precursor: 2-Chloro-6-fluorophenol

The synthesis commences with the preparation of 2-chloro-6-fluorophenol, a critical starting material. A robust method involves the sulfonation, chlorination, and subsequent hydrolysis of o-fluorophenol.[1]

Step 1.1: Sulfonation of o-Fluorophenol

-

Rationale: The introduction of a sulfonic acid group serves as a blocking group, directing the subsequent chlorination to the desired ortho position relative to the hydroxyl group.

Step 1.2: Chlorination

-

Rationale: With the para position and one ortho position blocked by the sulfonic acid group, chlorination will selectively occur at the other ortho position.

Step 1.3: Hydrolysis

-

Rationale: The sulfonic acid group is removed by hydrolysis to yield the desired 2-chloro-6-fluorophenol.

An alternative, more direct approach involves the chlorination of o-fluorophenol using sodium hypochlorite.[2]

| Reaction Step | Reagents and Conditions | Purpose | Reference |

| Synthesis of 2-Chloro-6-fluorophenol | o-Fluorophenol, Sulfuric acid (sulfonation), Chlorinating agent (e.g., NCS), followed by hydrolysis. | To produce the starting material with the desired chloro and fluoro substitution pattern. | [1] |

| Alternative Synthesis | o-Fluorophenol, Sodium hypochlorite aqueous solution, 0-77 °C. | A direct chlorination method to produce 2-chloro-6-fluorophenol. | [2] |

Part 2: Step-wise Functionalization of 2-Chloro-6-fluorophenol

The core of the synthesis involves a sequence of nitration, reduction, and cyanation to build the key intermediate, 6-chloro-2-fluoro-3-hydroxybenzonitrile.

Step 2.1: Nitration of 2-Chloro-6-fluorophenol

-

Causality of Experimental Choice: The hydroxyl group is a strongly activating, ortho-, para-directing group, while the chloro and fluoro groups are deactivating but also ortho-, para-directing. The powerful activating effect of the hydroxyl group will dominate, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. Given that both ortho positions are occupied, nitration is expected to occur predominantly at the para position, yielding 2-chloro-6-fluoro-3-nitrophenol. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid at low temperatures, are employed to control the reaction and prevent over-nitration.

Experimental Protocol:

-

To a stirred solution of 2-chloro-6-fluorophenol in a suitable solvent (e.g., glacial acetic acid), cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture over crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloro-6-fluoro-3-nitrophenol.

Step 2.2: Reduction of 2-Chloro-6-fluoro-3-nitrophenol

-

Causality of Experimental Choice: The nitro group must be reduced to an amino group to facilitate the subsequent Sandmeyer reaction. A variety of reducing agents can accomplish this transformation.[3][4][5] Catalytic hydrogenation with Raney Nickel is a prudent choice as it is effective for nitro group reduction and is less likely to cause dehalogenation compared to palladium on carbon, thus preserving the chloro and fluoro substituents.[5]

Experimental Protocol:

-

Dissolve 2-chloro-6-fluoro-3-nitrophenol in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of Raney Nickel to the solution.

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 2-3 atm) at room temperature.

-

Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 3-amino-2-chloro-6-fluorophenol.

Step 2.3: Sandmeyer Cyanation of 3-Amino-2-chloro-6-fluorophenol

-

Causality of Experimental Choice: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a variety of functionalities, including a nitrile group.[6][7] The reaction proceeds via the formation of a diazonium salt, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide salt. This method is highly effective for the synthesis of benzonitriles.[6]

Caption: Mechanism of the Sandmeyer Cyanation Reaction.

Experimental Protocol:

-

Suspend 3-amino-2-chloro-6-fluorophenol in a mixture of dilute hydrochloric acid and water and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C, to form the diazonium salt solution.

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, allowing the mixture to warm to room temperature and then heating gently to ensure complete reaction.

-

After cooling, extract the product with an appropriate organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain crude 6-chloro-2-fluoro-3-hydroxybenzonitrile, which can be purified by column chromatography or recrystallization.

Part 3: Final Methylation Step

The final step in the synthesis is the methylation of the hydroxyl group to yield the target molecule.

Step 3.1: Methylation of 6-Chloro-2-fluoro-3-hydroxybenzonitrile

-

Causality of Experimental Choice: The Williamson ether synthesis is a straightforward and high-yielding method for forming ethers from phenols. A suitable methylating agent, such as dimethyl sulfate or methyl iodide, is used in the presence of a base (e.g., potassium carbonate) to deprotonate the phenol, which then acts as a nucleophile to displace the leaving group on the methylating agent.

Experimental Protocol:

-

Dissolve 6-chloro-2-fluoro-3-hydroxybenzonitrile in a polar aprotic solvent like acetone or acetonitrile.

-

Add a base, such as anhydrous potassium carbonate, to the mixture.

-

Add the methylating agent (e.g., dimethyl sulfate) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

-

Take up the residue in an organic solvent, wash with water and brine, dry, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 6-chloro-2-fluoro-3-methoxybenzonitrile.

Summary of the Synthetic Pathway

Caption: Overall synthesis pathway for 6-Chloro-2-fluoro-3-methoxybenzonitrile.

| Step | Transformation | Key Reagents | Intermediate/Product |

| 1 | Nitration | HNO₃, H₂SO₄ | 2-Chloro-6-fluoro-3-nitrophenol |

| 2 | Nitro Reduction | H₂, Raney Nickel | 3-Amino-2-chloro-6-fluorophenol |

| 3 | Sandmeyer Cyanation | NaNO₂, HCl, CuCN | 6-Chloro-2-fluoro-3-hydroxybenzonitrile |

| 4 | Methylation | (CH₃)₂SO₄, K₂CO₃ | 6-Chloro-2-fluoro-3-methoxybenzonitrile |

Conclusion

The synthesis of 6-chloro-2-fluoro-3-methoxybenzonitrile can be achieved through a logical and efficient four-step sequence starting from 2-chloro-6-fluorophenol. Each step employs well-established and reliable chemical transformations, allowing for a high degree of control and predictability. This guide provides a solid foundation for the laboratory-scale synthesis of this valuable chemical intermediate, with the understanding that optimization of reaction conditions may be necessary to achieve maximum yields and purity.

References

- Google Patents. CN1301949C - Prepn process of 2-fluoro-6-chlorophenol.

-

Wikipedia. Sandmeyer reaction. [Link]

-

NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

J-STAGE. Selective Synthesis of Fluorophenol Derivatives. [Link]

-

RSC Publishing. Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. [Link]

-

ResearchGate. Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Grokipedia. Reduction of nitro compounds. [Link]

-

Wikipedia. Reduction of nitro compounds. [Link]

-

PubMed. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. [Link]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

- Google Patents. US5053557A - Process for preparing 2-chloro-4-fluorophenol.

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

-

PubMed. The effects of cladribine and fludarabine on DNA methylation in K562 cells. [Link]

Sources

- 1. CN1301949C - Prepn process of 2-fluoro-6-chlorophenol - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

A Predictive Spectroscopic and Structural Elucidation Guide to 6-Chloro-2-fluoro-3-methoxybenzonitrile

Abstract

Introduction: The Imperative for Predictive Spectroscopy

6-Chloro-2-fluoro-3-methoxybenzonitrile represents a unique substitution pattern on the benzonitrile scaffold, a common motif in medicinal chemistry and materials science. The interplay of the electron-withdrawing and -donating substituents is expected to give rise to distinct spectroscopic signatures. In the absence of empirical data, predictive spectroscopy, grounded in the fundamental principles of substituent effects and analysis of analogous compounds, becomes an indispensable tool. This guide will systematically construct a predicted spectroscopic profile for this molecule, providing a valuable reference for its synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 6-Chloro-2-fluoro-3-methoxybenzonitrile are based on the principle of the additivity of substituent chemical shifts (SCS) on the benzene ring.[1][2][3]

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two aromatic protons. The methoxy group will present as a singlet.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic Proton 1 | 7.10 - 7.30 | Doublet of doublets (dd) | ~8-9 Hz (³JHH), ~1-2 Hz (⁴JHF) | H-4 |

| Aromatic Proton 2 | 6.90 - 7.10 | Doublet of doublets (dd) | ~8-9 Hz (³JHH), ~4-5 Hz (³JHF) | H-5 |

| Methoxy Protons | 3.80 - 4.00 | Singlet (s) | N/A | -OCH₃ |

Causality Behind Predictions:

-

Aromatic Protons: The chemical shifts are estimated starting from the chemical shift of benzene (7.34 ppm) and adjusting for the effects of the chloro, fluoro, and methoxy substituents. The ortho-fluoro and para-chloro groups are electron-withdrawing, leading to a downfield shift, while the meta-methoxy group is weakly electron-donating, causing a slight upfield shift for the proton meta to it (H-5).

-

Coupling: The two aromatic protons will exhibit ortho coupling to each other (³JHH ≈ 8-9 Hz). Additionally, they will show coupling to the fluorine atom. The proton ortho to the fluorine (H-5) will have a larger coupling constant (³JHF ≈ 4-5 Hz) than the proton meta to the fluorine (H-4) (⁴JHF ≈ 1-2 Hz).

-

Methoxy Protons: The methoxy protons are not coupled to any other protons and will therefore appear as a singlet. Their chemical shift is typical for an aryl methyl ether.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | 115 - 120 | -C≡N |

| Aromatic Carbon 1 | 155 - 160 (d, ¹JCF ≈ 250 Hz) | C-2 |

| Aromatic Carbon 2 | 145 - 150 | C-3 |

| Aromatic Carbon 3 | 130 - 135 | C-6 |

| Aromatic Carbon 4 | 125 - 130 | C-1 |

| Aromatic Carbon 5 | 120 - 125 | C-4 |

| Aromatic Carbon 6 | 110 - 115 (d, ²JCF ≈ 20 Hz) | C-5 |

| Methoxy Carbon | 55 - 60 | -OCH₃ |

Causality Behind Predictions:

-

Aromatic Carbons: The chemical shifts are predicted based on the additivity of substituent effects for chloro, fluoro, and methoxy groups on a benzene ring.[4][5][6] The carbon directly attached to the fluorine (C-2) will be significantly downfield and will appear as a doublet with a large one-bond C-F coupling constant. The carbon ortho to the fluorine (C-5) will also show a smaller two-bond C-F coupling.

-

Nitrile Carbon: The nitrile carbon is expected in its characteristic region.

-

Methoxy Carbon: The chemical shift for the methoxy carbon is typical for an aryl methyl ether.

Experimental Protocol for NMR Data Acquisition

Infrared (IR) Spectroscopy: Vibrational Signature Prediction

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3100-3000 | Medium-Weak | C-H stretch | Aromatic |

| ~2950-2850 | Medium-Weak | C-H stretch | -OCH₃ |

| ~2230-2220 | Strong, Sharp | C≡N stretch | Nitrile |

| ~1600-1580, ~1500-1400 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~1275-1200 | Strong | C-O-C stretch (asymmetric) | Aryl ether |

| ~1100-1000 | Strong | C-F stretch | Aryl fluoride |

| ~800-700 | Strong | C-Cl stretch | Aryl chloride |

| ~900-675 | Strong | C-H out-of-plane bend | Aromatic (substitution pattern) |

Causality Behind Predictions:

-

The predicted frequencies are based on well-established characteristic absorption regions for the functional groups present in 6-Chloro-2-fluoro-3-methoxybenzonitrile.[7][8][9]

-

Nitrile Stretch: The C≡N stretch is expected to be a strong and sharp band in a relatively uncongested region of the spectrum, making it a key diagnostic peak.

-

Aromatic Region: The aromatic C=C stretching vibrations will appear in the 1600-1400 cm⁻¹ region. The pattern of C-H out-of-plane bending bands in the fingerprint region can provide confirmatory evidence for the substitution pattern.[10][11]

-

C-Halogen and C-O Stretches: The C-F, C-Cl, and C-O stretching vibrations are expected to be strong and are located in the fingerprint region of the spectrum.

Experimental Protocol for IR Data Acquisition (ATR)

Mass Spectrometry (MS): Fragmentation Pathway Elucidation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Predicted Mass Spectrum Data

| m/z | Proposed Fragment Ion | Neutral Loss |

| 185/187 | [M]⁺˙ (Molecular Ion) | - |

| 170/172 | [M - CH₃]⁺ | •CH₃ |

| 142/144 | [M - CH₃ - CO]⁺ | •CH₃, CO |

| 107 | [M - CH₃ - CO - Cl]⁺ | •CH₃, CO, •Cl |

Causality Behind Predictions:

-

Molecular Ion: The molecular ion peak will appear at m/z 185 for the ³⁵Cl isotope and m/z 187 for the ³⁷Cl isotope, with an approximate intensity ratio of 3:1, which is characteristic for a monochlorinated compound.[12][13]

-

Fragmentation Pathways: The fragmentation is predicted to be initiated by the loss of a methyl radical from the methoxy group to form a stable cation at m/z 170/172.[14] Subsequent loss of carbon monoxide from the ether linkage is a common fragmentation pathway for aromatic ethers. Further fragmentation can occur through the loss of a chlorine radical. The aromatic ring itself is relatively stable and is expected to remain intact in major fragments.

Experimental Protocol for MS Data Acquisition (EI)

Proposed Synthesis Route

A plausible synthetic route to 6-Chloro-2-fluoro-3-methoxybenzonitrile could start from a commercially available substituted aniline, followed by a Sandmeyer reaction to introduce the nitrile group. The specific starting material and reaction sequence would need to be optimized in the laboratory. A potential precursor could be 6-chloro-2-fluoro-3-methoxyaniline.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of 6-Chloro-2-fluoro-3-methoxybenzonitrile. By applying fundamental principles of spectroscopy and drawing comparisons with analogous structures, we have constructed a detailed and scientifically reasoned dataset for its ¹H NMR, ¹³C NMR, IR, and mass spectra. The included experimental protocols offer a standardized approach for the future empirical validation of these predictions. This work serves as a foundational resource for any research involving the synthesis, characterization, and application of this and structurally related molecules.

References

-

Smith, W. B., Ihrig, A. M., & Roark, J. L. (1973). Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes. The Journal of Physical Chemistry, 77(21), 2575–2578. [Link]

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). Infrared spectrum of 2-chloro-6-methylbenzonitrile. [Link]

- Google Patents. (n.d.). CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile.

-

Bromilow, J., Brownlee, R. T. C., Craik, D. J., Sadek, M., & Taft, R. W. (1986). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 51(19), 3688–3693. [Link]

-

ResearchGate. (n.d.). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

University of Mississippi. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. [Link]

-

MDPI. (2001). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. [Link]

-

MDPI. (2023). Improved Infrared Spectra Prediction by DFT from a New Experimental Database. [Link]

-

ResearchGate. (n.d.). Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]

-

ChemRxiv. (2022). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. [Link]

-

Modgraph Consultants. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. [Link]

-

ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...?[Link]

-

YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]

- Google Patents. (n.d.). CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid.

-

Amazon Web Services. (n.d.). Infrared Absorption Spectroscopy. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

ResearchGate. (n.d.). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

YouTube. (2023). How to Predict NMR in ChemDraw. [Link]

-

YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. egrove.olemiss.edu [egrove.olemiss.edu]

- 6. mdpi.com [mdpi.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. m.youtube.com [m.youtube.com]

6-Chloro-2-fluoro-3-methoxybenzonitrile safety and handling

An In-depth Technical Guide to the Safe Handling of 6-Chloro-2-fluoro-3-methoxybenzonitrile for Research and Development

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 6-Chloro-2-fluoro-3-methoxybenzonitrile. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with field-proven best practices. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and scientific integrity in the laboratory.

Understanding the Hazard Profile

6-Chloro-2-fluoro-3-methoxybenzonitrile is a substituted benzonitrile, a class of compounds that requires careful handling due to potential toxicity. While comprehensive toxicological data for this specific molecule is not fully available, the known profiles of structurally similar compounds provide a strong basis for a rigorous safety assessment.[1][2][3] The primary hazards are associated with acute toxicity, irritation, and the potential for release of highly toxic gases under specific conditions.[1]

The nitrile functional group (-C≡N) is of particular concern. In the body or under acidic conditions, nitriles can be metabolized or hydrolyzed to release cyanide ions, which can inhibit cellular respiration.[4] Furthermore, thermal decomposition or combustion can produce hazardous gases, including nitrogen oxides (NOx), hydrogen chloride (HCl), hydrogen fluoride (HF), and hydrogen cyanide (HCN).[1][5]

Table 1: Physicochemical and Hazard Summary

| Property | Value / Classification | Source(s) |

| Molecular Formula | C₈H₅ClFNO | N/A |

| Molecular Weight | 185.59 g/mol | N/A |

| GHS Hazard Class | Acute Toxicity, Oral (Harmful/Toxic) | [6][7][8][9][10] |

| Acute Toxicity, Dermal (Harmful/Toxic) | [7][9][10] | |

| Acute Toxicity, Inhalation (Harmful/Toxic) | [7][9] | |

| Skin Irritation (Category 2) | [2][11] | |

| Serious Eye Irritation (Category 2) | [2][11] | |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | [2][11] | |

| Hazard Pictograms | GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark) | [2][7] |

| Signal Word | Danger / Warning | [2][7] |

Note: Data is synthesized from structurally analogous compounds. The toxicological properties of 6-Chloro-2-fluoro-3-methoxybenzonitrile itself have not been fully investigated.[1][3]

Proactive Risk Mitigation: Engineering Controls and PPE

A proactive approach to safety is paramount. The hierarchy of controls—Elimination, Substitution, Engineering Controls, Administrative Controls, and Personal Protective Equipment (PPE)—must be applied. As this specific compound is often a necessary intermediate, the focus lies on robust engineering controls and diligent use of PPE.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure by isolating the hazard from the operator.

-

Chemical Fume Hood: All manipulations of 6-Chloro-2-fluoro-3-methoxybenzonitrile, including weighing, transfers, and reaction setups, must be conducted inside a certified chemical fume hood.[7][12] This is critical to prevent the inhalation of fine powders or vapors.[13]

-

Ventilated Enclosures: For weighing analytical quantities, a ventilated balance enclosure provides containment while maintaining the accuracy of the measurement.

-

Proximity to Safety Equipment: Workstations must have immediate access to a safety shower and an eyewash station.[1][2][12] This is non-negotiable. The causality is simple: in case of a significant splash, immediate dilution is the most effective way to minimize tissue damage.

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for good engineering controls but is essential for protecting against residual hazards and in the event of a spill or splash. The selection of PPE must be deliberate and based on the specific tasks being performed.

Table 2: Personal Protective Equipment (PPE) Matrix

| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing/Handling Solid | Chemical safety goggles and a face shield.[6][14] | Chemical-resistant gloves (e.g., Nitrile), double-gloved.[2] | Full-length lab coat, closed at the front.[2] | Required if dusts are generated; use a NIOSH/MSHA-approved respirator.[15] |

| Handling Solutions | Chemical safety goggles.[2] | Chemical-resistant gloves (check manufacturer compatibility data).[15] | Full-length lab coat.[2] | Not typically required if handled within a fume hood. |

| Large-Scale Operations (>10g) | Chemical safety goggles and a face shield.[6] | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber over Nitrile). | Chemical-resistant apron over a lab coat. | NIOSH/MSHA-approved respirator with appropriate cartridges.[1][16] |

| Spill Cleanup | Chemical safety goggles and a face shield.[6] | Heavy-duty chemical-resistant gloves. | Chemical-resistant coveralls or suit.[17] | NIOSH/MSHA-approved respirator with appropriate cartridges.[1][16] |

Causality Behind PPE Choices:

-

Eye Protection: A face shield is recommended when handling the solid powder because static electricity can cause fine particles to "jump," creating a significant risk of facial and eye exposure that goggles alone may not prevent.

-

Hand Protection: Nitrile gloves are a common choice, but it is crucial to recognize that no glove material is impervious forever. For operations involving significant quantities or extended handling times, consult the glove manufacturer's breakthrough time data. Double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected.

-

Respiratory Protection: While a fume hood is the primary control, respiratory protection becomes essential if there's a risk of aerosol generation outside of containment (e.g., a large spill). A simple dust mask is insufficient.[18]

Standard Operating Protocol: Weighing and Dissolving

This protocol provides a self-validating system for a routine laboratory task, ensuring safety at each step.

Objective: To accurately weigh 1.0 g of 6-Chloro-2-fluoro-3-methoxybenzonitrile and prepare a 0.1 M solution in Dimethyl Sulfoxide (DMSO).

Materials:

-

6-Chloro-2-fluoro-3-methoxybenzonitrile

-

Anhydrous DMSO

-

Spatula

-

Weighing paper/boat

-

Volumetric flask with stopper

-

Beaker for secondary containment

-

Appropriate PPE (See Table 2)

Procedure:

-

Preparation: Don all required PPE before entering the designated work area.[18] Ensure the fume hood sash is at the appropriate height and the work area is clean and uncluttered. Place a plastic-backed absorbent liner on the fume hood surface.

-

Taring the Balance: Place the weighing paper on the analytical balance (preferably in a ventilated enclosure) and tare the weight.

-

Dispensing the Solid: In the fume hood, carefully open the container of 6-Chloro-2-fluoro-3-methoxybenzonitrile, avoiding any puff of powder. Use a clean spatula to transfer the solid to the weighing paper. Do not "tap" the spatula on the container opening, as this can generate dust.

-

Weighing: Carefully transport the weighing paper with the compound to the balance. Record the weight.

-

Dissolution: Place the volumetric flask inside a beaker (secondary containment). Carefully transfer the weighed solid into the flask. Add approximately half the required volume of DMSO, stopper the flask, and swirl gently to dissolve. Once dissolved, add DMSO to the calibration mark.

-

Cleanup: Tightly cap the stock bottle and the prepared solution. Wipe the spatula and any affected surfaces in the fume hood with a solvent-moistened towel (e.g., ethanol), ensuring thorough decontamination.[18]

-

Waste Disposal: Dispose of the weighing paper and cleaning materials in a designated solid hazardous waste container.[14]

-

Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water.[6][13]

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accident.

Accidental Release or Spill

Immediate and correct action can prevent a minor spill from becoming a major incident. The following workflow outlines the critical steps.

Caption: Workflow for responding to a chemical spill.

Key Principles of Spill Response:

-

Evacuate: Ensure all unprotected personnel leave the area immediately.[3][13]

-

Communicate: Alert laboratory staff and the supervisor at once.

-

Contain: Prevent the spill from spreading. Use an inert absorbent material like vermiculite or sand; do not use combustible materials.[8][13][14]

-

Protect Yourself: Do not attempt cleanup without the correct PPE.[6]

-

Waste: All materials used for cleanup must be treated as hazardous waste and disposed of accordingly.[1][12]

First Aid Measures

Immediate and appropriate first aid is critical.[19]

-

Inhalation: Immediately move the affected person to fresh air.[1][2] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled).[16] Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove all contaminated clothing.[7][15] Flush the skin with copious amounts of water and soap for at least 15 minutes.[1][2] Seek immediate medical attention if irritation persists or if the exposure was significant.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting.[6][7] If the person is conscious, rinse their mouth with water.[1][7] Never give anything by mouth to an unconscious person.[6] Call a poison control center or doctor immediately.[7][8]

Fire Fighting

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Hazards: Fire may produce highly toxic and irritating gases, including hydrogen cyanide, hydrogen chloride, and nitrogen oxides.[1]

-

Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with these hazardous decomposition products.[1][3]

Storage and Waste Management

Proper storage and disposal are the final, critical steps in the safe handling lifecycle of a chemical.

Storage

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2][11]

-

Container: Keep the container tightly closed to prevent moisture absorption and release of vapors.[1][6][8][11]

-

Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate hazard warnings.

-

Inventory: Maintain an accurate inventory to track the quantity and location of the material.

Waste Disposal

All waste containing 6-Chloro-2-fluoro-3-methoxybenzonitrile must be treated as hazardous waste.[14]

-

Segregation: Do not mix benzonitrile waste with other waste streams.[4]

-

Containers: Collect waste in a dedicated, properly labeled, and sealed container.[14]

-

Disposal Route: Disposal must be handled by a licensed professional waste disposal service, typically via incineration in a facility equipped with an afterburner and scrubber to handle the hazardous combustion products.[3] Adhere to all local, regional, and national regulations.[1][12]

References

-

Centers for Disease Control and Prevention / NIOSH. First Aid Procedures for Chemical Hazards. [Link]

-

EMD Millipore. (2025, September 22). Safety Data Sheet: 2-Fluoro-6-methoxybenzonitrile. [Link]

-

Autech Industry Co.,Ltd. (2013, September 3). MSDS of 4-Fluoro-3-methoxybenzonitrile. [Link]

-

PubChem. 4-Fluoro-2-methoxybenzonitrile GHS Classification. [Link]

-

PubChem. 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile Computed Properties. [Link]

-

U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]

-

New Jersey Department of Health. Hazard Summary: Benzonitrile. [Link]

-

PubChem. 2-Fluoro-6-methoxybenzonitrile. [Link]

-

National Center for Biotechnology Information. Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 13 - Benzonitrile. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. biosynth.com [biosynth.com]

- 3. capotchem.cn [capotchem.cn]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.es [fishersci.es]

- 6. synquestlabs.com [synquestlabs.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. 4-Fluoro-2-methoxybenzonitrile | C8H6FNO | CID 2783329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. nj.gov [nj.gov]

- 14. benchchem.com [benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. epa.gov [epa.gov]

- 18. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 19. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Solubility Profile of 6-Chloro-2-fluoro-3-methoxybenzonitrile: A Methodological and Predictive Analysis